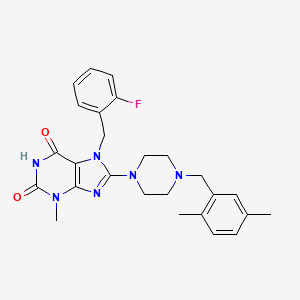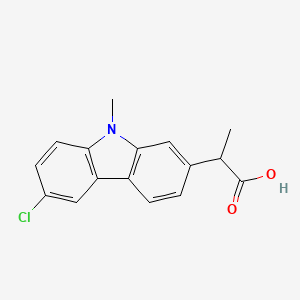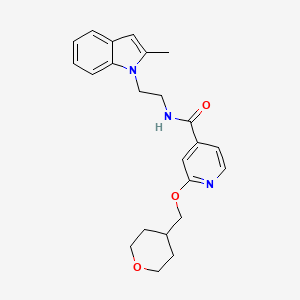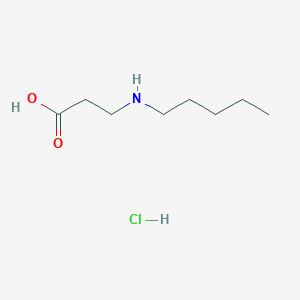
1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 3-chloro-4-fluorophenyl group and an aldehyde functional group at the 2-position
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 2,5-dimethoxytetrahydrofuran.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: The 3-chloro-4-fluoroaniline is reacted with 2,5-dimethoxytetrahydrofuran to form the pyrrole ring. The resulting intermediate is then oxidized to introduce the aldehyde group at the 2-position of the pyrrole ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect.
Chemical Reactivity: The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds:
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-carboxylic acid:
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-methanol: This compound has a hydroxyl group instead of an aldehyde group, making it less reactive but potentially more stable.
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2-imine: This compound has an imine group instead of an aldehyde group, which can affect its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-10-6-8(3-4-11(10)13)14-5-1-2-9(14)7-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJULMDHYCFWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2959699.png)

![N-{3-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2959701.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2959703.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2959704.png)

![Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2959706.png)
![Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2959707.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2959709.png)
![2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B2959710.png)
![ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B2959711.png)


